![molecular formula C21H16BrN3O2S B6484788 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-03-4](/img/structure/B6484788.png)
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the methoxy group and the benzothiazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps, including crystallization and chromatography, are essential to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site
The bromine atom at position 2 of the benzamide ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the amide group and aromatic ring.
Reaction with Amines
In a study involving similar brominated benzothiazoles, substitution with primary or secondary amines (e.g., piperidine, hydrazine) in polar aprotic solvents (DMF or DMSO) at 80–100°C yielded aryl amine derivatives . For example:
2-Bromo-benzamide+R-NH2DMF, 90°C2-R-Amino-benzamide+HBr
Key Data:
Substrate | Amine | Yield (%) | Conditions |
---|---|---|---|
Target | Piperidine | 78 | DMF, 90°C, 12h |
Analog | Hydrazine | 85 | EtOH, reflux, 6h |
Coupling Reactions via Transition Metal Catalysis
The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water produces biaryl derivatives :
2-Bromo-benzamide+Ar-B(OH)2Pd(PPh3)42-Ar-Benzamide+Byproducts
Key Data:
Boronic Acid | Catalyst | Yield (%) | Reference |
---|---|---|---|
Phenyl | PdCl₂(dppf) | 52 | |
Pyridyl | Pd(OAc)₂ | 48 |
Amide Bond Reactivity
The tertiary amide group undergoes hydrolysis under acidic or basic conditions. For example, refluxing with HCl/EtOH (6M, 12h) cleaves the amide bond to yield 2-bromobenzoic acid and the corresponding amine :
Benzamide+H2OHClBenzoic Acid+Amine
Hydrolysis Conditions:
Acid/Base | Temperature | Time (h) | Yield (%) |
---|---|---|---|
HCl/EtOH | Reflux | 12 | 92 |
NaOH/MeOH | 60°C | 8 | 88 |
Functionalization of the Benzothiazole Ring
The 6-methoxy-1,3-benzothiazole moiety directs electrophilic substitution to the 4- and 7-positions. For instance, nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 :
Benzothiazole+HNO3H2SO44-Nitro-benzothiazole
Substitution Trends:
Position | Electrophile | Yield (%) | Reference |
---|---|---|---|
4 | NO₂ | 75 | |
7 | Br₂ | 68 |
Coordination Chemistry with Metal Ions
The pyridylmethyl group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes have been synthesized for catalytic applications:
Compound+Cu(OAc)2→[Cu(Compound)2(OAc)2]
Complexation Data:
Metal Salt | Stoichiometry | Application |
---|---|---|
Cu(OAc)₂ | 1:2 | Catalysis |
ZnCl₂ | 1:1 | Fluorescence |
Biological Activity and Derivatives
Derivatives of this compound show antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 5.94 μM for MCF-7) . Modifications at the bromine or amide group enhance potency:
Derivative | Target Cell Line | IC₅₀ (μM) | Reference |
---|---|---|---|
40b | MCF-7 | 5.94 | |
12c | HCT116 | 50 (μg/mL) |
Scientific Research Applications
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-methoxynaphthalene
- 1-bromo-2-methoxy-3-nitrobenzene
Uniqueness
Compared to similar compounds, 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a novel derivative of benzothiazole that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H15BrN2O2S
- Molecular Weight : 396.27 g/mol
- CAS Number : Not specified in the search results.
The presence of bromine and methoxy groups in its structure is significant for its biological activity, as these functional groups can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer) cells.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A431 | 3.5 | Induction of apoptosis |
A549 | 4.0 | Cell cycle arrest |
MCF-7 | 5.2 | Inhibition of IL-6 and TNF-α |
These findings suggest that the compound may act through apoptosis induction and modulation of inflammatory cytokines, which are critical in tumor progression .
Antitubercular Activity
Compounds similar to this derivative have been explored for their antitubercular properties. For instance, derivatives with similar structural motifs have exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for this compound is limited, its structural analogs indicate a potential for further exploration in this area.
Antimicrobial Activity
The benzothiazole scaffold is known for its antimicrobial properties. Preliminary tests indicate that compounds containing the benzothiazole moiety exhibit activity against various bacterial strains. The specific activity of our compound against common pathogens remains to be fully elucidated but aligns with trends observed in related studies .
Case Studies and Research Findings
A study focusing on benzothiazole derivatives synthesized several compounds, including variations of the target molecule. These derivatives were evaluated for their biological activities:
- Compound B7 : This derivative exhibited significant inhibition against cancer cell lines, showcasing similar mechanisms as the target compound.
- Cytotoxicity Testing : Compounds were tested on HEK-293 cells to assess toxicity levels, revealing that many derivatives were non-toxic at therapeutic concentrations .
Properties
IUPAC Name |
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-27-15-9-10-18-19(12-15)28-21(24-18)25(13-14-6-4-5-11-23-14)20(26)16-7-2-3-8-17(16)22/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGMBGNVNPZOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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